molecular formula C8H15NO2S B15227478 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide

Cat. No.: B15227478
M. Wt: 189.28 g/mol
InChI Key: LRFPUMKEYGKTSR-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine can lead to the formation of the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spiro ring system can form bonds with various biological molecules, influencing their function. This interaction can modulate pathways involved in cell signaling, enzyme activity, and gene expression .

Comparison with Similar Compounds

  • 1-Thia-4-azaspiro[4.5]decane
  • 8-Thia-1-azaspiro[4.5]decane
  • 7-Oxa-1-azaspiro[4.5]decane

Comparison: Compared to these similar compounds, 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spiro ring system.

Biological Activity

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a compound of significant interest due to its diverse biological activities, particularly in the realm of antiviral research. This article synthesizes findings from various studies to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to a class of spirocyclic compounds characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its ring system. The synthesis of 7-thia-1-azaspiro[4.5]decane derivatives often involves multi-step organic reactions that yield compounds with varying substituents, influencing their biological activity.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Antiviral Properties :
    • Compounds derived from the azaspiro framework have shown promising results in inhibiting the replication of viruses, particularly coronaviruses and influenza viruses.
    • A study identified several analogs that inhibited human coronavirus 229E replication with effective concentrations (EC50) ranging from 5.5 µM to 31 µM, indicating moderate antiviral efficacy .
  • Mechanism of Action :
    • The antiviral mechanism is believed to involve interference with viral fusion processes, specifically targeting hemagglutinin refolding in influenza viruses .
    • The presence of specific substituents at the C-2 and C-8 positions significantly impacts the biological activity of these compounds, suggesting that structural modifications can enhance efficacy .

Table 1: Antiviral Activity of Selected 7-Thia-1-azaspiro[4.5]decane Derivatives

Compound IDSubstituent at C-2Substituent at C-8EC50 (µM)Viral Target
8nMethyltert-butyl5.5Human Coronavirus 229E
8mMethylPropyl8.1Human Coronavirus 229E
7nUnsubstitutedPhenyl12Human Coronavirus 229E
8kMethylEthyl18Human Coronavirus 229E
8jUnsubstitutedHydrogen>100No activity

Data compiled from various studies demonstrating the structure-activity relationship among different derivatives.

Mechanistic Insights

The biological activity of these compounds is closely tied to their structural features:

  • Hydrophobic Interactions : The fluorobenzyl or bulky substituents can enhance binding affinity to viral proteins, facilitating inhibition .
  • Hydrogen Bonding : The amino groups present in some derivatives can form critical hydrogen bonds with viral receptors or enzymes, modulating their activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide, and what are their respective yields under optimized conditions?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization reactions and sulfur oxidation. For example, derivatives of structurally analogous spirothiazolidines (e.g., 1-Thia-4-azaspiro[4.5]decan) are synthesized via condensation of substituted amines with carbonyl compounds, followed by oxidation with agents like hydrogen peroxide to form sulfone groups. Yields vary between 60% and 100% depending on substituents and reaction conditions (e.g., solvent polarity, temperature, and catalyst use) .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on a combination of 1H-NMR , 13C-NMR , IR , and mass spectrometry (MS) . Key spectral features include:

  • NMR : Distinct spirocyclic proton environments (e.g., δ 1.5–2.5 ppm for bridgehead protons) and sulfone-related deshielding effects.
  • IR : Strong S=O stretching vibrations near 1150–1300 cm⁻¹.
  • MS : Molecular ion peaks matching theoretical masses, with fragmentation patterns confirming the spiro scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 7-Thia-1-azaspiro[4.5]decane derivatives using factorial design?

  • Methodological Answer : Employ orthogonal experimental design to test variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example:

  • Use a Taguchi L9 array to assess three factors at three levels.
  • Optimize yield by analyzing variance (ANOVA) to identify dominant variables.
  • Validate reproducibility using regression models to predict optimal conditions .

Q. What strategies are recommended for resolving contradictory spectroscopic data when characterizing novel derivatives?

  • Methodological Answer :

  • Cross-validation : Combine 2D-NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous proton assignments or stereochemical conflicts.
  • Isotopic labeling : Use deuterated analogs to confirm hydrogen environments in crowded spectral regions.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How do steric and electronic effects influence the biological activity of 7-Thia-1-azaspiro[4.5]decane derivatives?

  • Methodological Answer :

  • Steric effects : Bulky substituents (e.g., tert-butyl groups) may reduce binding affinity by hindering target interactions.
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance sulfone stability and modulate reactivity.
  • Bioactivity testing : Use dose-response assays (e.g., IC50 determinations) to correlate structural modifications with functional outcomes, as demonstrated in antiviral studies of analogous spirothiazolidines .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?

  • Methodological Answer :

  • Non-linear regression : Fit sigmoidal curves to dose-response data using software like GraphPad Prism.
  • One-way ANOVA : Compare mean inhibitory concentrations (IC50) across derivatives, followed by post-hoc tests (e.g., Tukey’s) for pairwise comparisons.
  • Principal Component Analysis (PCA) : Identify structural descriptors (e.g., logP, polar surface area) that correlate with activity .

Q. Data Interpretation and Reproducibility

Q. How should researchers address low reproducibility in spirocyclic compound synthesis?

  • Methodological Answer :

  • Standardize protocols : Document exact stoichiometry, solvent purity, and inert atmosphere conditions.
  • Monitor intermediates : Use TLC or in-situ IR to track reaction progress and isolate unstable intermediates.
  • Collaborative validation : Reproduce syntheses in independent labs to identify environmental variables (e.g., humidity, temperature fluctuations) .

Q. What analytical techniques are critical for confirming the absence of regioisomeric byproducts?

  • Methodological Answer :

  • HPLC-MS : Detect low-abundance isomers via chromatographic separation and mass filtering.
  • NOESY NMR : Differentiate regioisomers through nuclear Overhauser effects.
  • Single-crystal XRD : Unambiguously assign regiochemistry in crystalline derivatives .

Q. Theoretical and Computational Approaches

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Model transition states for sulfone oxidation or nucleophilic substitution reactions.
  • Molecular docking : Predict binding poses with biological targets (e.g., viral proteases) to prioritize derivatives for synthesis.
  • ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-2-4-8(7-12)3-1-5-9-8/h9H,1-7H2

InChI Key

LRFPUMKEYGKTSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCS(=O)(=O)C2)NC1

Origin of Product

United States

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